molecular formula C8H8O4S2 B12809160 2-((Methyl(dioxido)sulfanyl)thio)benzoic acid CAS No. 37556-50-6

2-((Methyl(dioxido)sulfanyl)thio)benzoic acid

Katalognummer: B12809160
CAS-Nummer: 37556-50-6
Molekulargewicht: 232.3 g/mol
InChI-Schlüssel: BWTDRLITNJCZIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Methyl(dioxido)sulfanyl)thio)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a methyl(dioxido)sulfanyl group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methyl(dioxido)sulfanyl)thio)benzoic acid typically involves the reaction of benzoic acid derivatives with methyl(dioxido)sulfanyl reagents. One common method involves the use of a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a catalyst such as mesoporous titania–alumina mixed oxide at 50°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Methyl(dioxido)sulfanyl)thio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl(dioxido)sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-((Methyl(dioxido)sulfanyl)thio)benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((Methyl(dioxido)sulfanyl)thio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((Methyl(dioxido)sulfanyl)thio)benzoic acid is unique due to the presence of the methyl(dioxido)sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

37556-50-6

Molekularformel

C8H8O4S2

Molekulargewicht

232.3 g/mol

IUPAC-Name

2-methylsulfonylsulfanylbenzoic acid

InChI

InChI=1S/C8H8O4S2/c1-14(11,12)13-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)

InChI-Schlüssel

BWTDRLITNJCZIX-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)SC1=CC=CC=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.